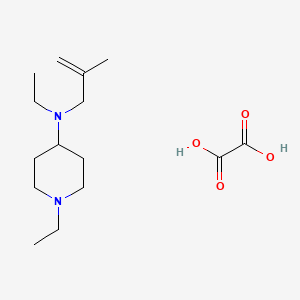
3-butoxy-N-(2-methyl-4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a significant class of amide compounds. They have been widely used in medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
Benzamides can be synthesized starting from benzoic acid or acetoxybenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The structure of benzamides can be determined by X-ray crystallography . The compound crystallizes in a monoclinic system and it is characterized in the space group P2 1 /c .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For example, they can undergo free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides can be determined using various methods. For example, the molecular weight can be calculated based on the molecular formula .Mecanismo De Acción
Propiedades
IUPAC Name |
3-butoxy-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-4-10-24-16-7-5-6-14(12-16)18(21)19-17-9-8-15(20(22)23)11-13(17)2/h5-9,11-12H,3-4,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIVVSKHQSZCFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-[2,6-Di(propan-2-yl)phenoxy]propyl]piperidine](/img/structure/B5040799.png)
![4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5040807.png)


![6-amino-1-(1,3-benzothiazol-2-yl)-3-methyl-4-(3-nitrophenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5040857.png)
![tetramethyl 6'-acetyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5040863.png)


![10-ethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B5040878.png)
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one](/img/structure/B5040891.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5040893.png)
![N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B5040894.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-6-methyl-4-nitrophenol](/img/structure/B5040897.png)

